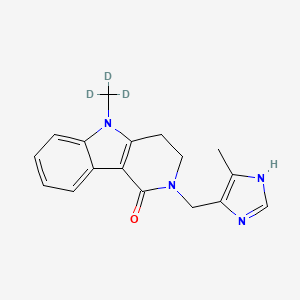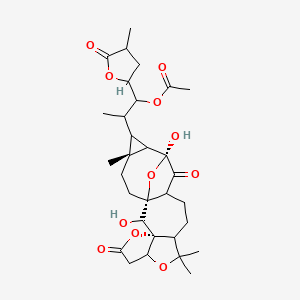![molecular formula C24H17N3O6 B12432699 4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)
4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of QNZ46 involves several key steps, starting with the preparation of the quinazolinone core. The process typically includes:
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Methoxylation: The methoxy group is added through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Ethenylation: The ethenyl group is introduced via a Heck reaction, where the nitro-substituted quinazolinone is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of QNZ46 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
QNZ46 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various quinazolinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
QNZ46 has a wide range of scientific research applications, including:
Neurological Research: As a selective NMDA receptor antagonist, QNZ46 is used to study the role of NMDA receptors in synaptic transmission and plasticity.
Pharmacological Studies: The compound is used to investigate the potential therapeutic effects of NMDA receptor antagonists in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Drug Development: QNZ46 serves as a lead compound for the development of new drugs targeting NMDA receptors.
Biochemical Research: The compound is used to study the biochemical pathways and molecular mechanisms involved in NMDA receptor function and regulation.
Mecanismo De Acción
QNZ46 exerts its effects by binding to a novel site on the NMDA receptor that is distinct from the glutamate and glycine binding sites . This binding requires the presence of glutamate but not glycine, making the inhibition use-dependent. The compound selectively inhibits NMDA receptors containing the NR2C and NR2D subunits, which are involved in various neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
DQP-1105: Another NR2C/NR2D-selective NMDA receptor antagonist.
Ro 25-6981: Selective for NR2B-containing NMDA receptors.
CGP 37849: A broad-spectrum NMDA receptor antagonist.
Uniqueness of QNZ46
QNZ46 is unique due to its high selectivity for NR2C and NR2D subunits, which makes it a valuable tool for studying these specific receptor subtypes . Its non-competitive and voltage-independent mechanism of action also distinguishes it from other NMDA receptor antagonists .
Propiedades
Fórmula molecular |
C24H17N3O6 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
4-[6-methoxy-2-[2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30) |
Clave InChI |
GNLVJIICVWDSNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



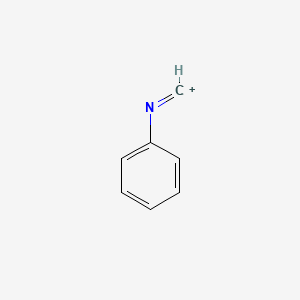
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
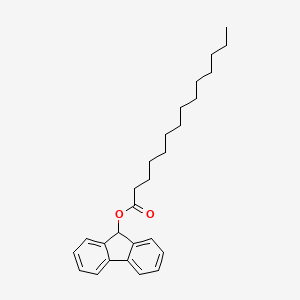
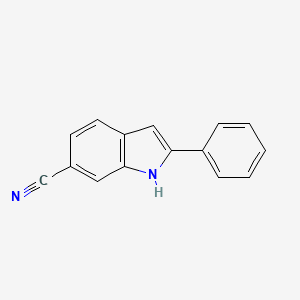
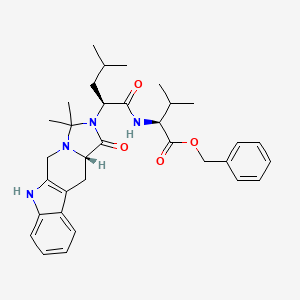
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)


![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
